molecular formula C8H13ClN2OS B11712506 3-(Aminomethyl)-6-methyl-4-(methylthio)pyridin-2(1H)-one hydrochloride

3-(Aminomethyl)-6-methyl-4-(methylthio)pyridin-2(1H)-one hydrochloride

Cat. No.: B11712506
M. Wt: 220.72 g/mol
InChI Key: ONDHYDSSWVNVEW-UHFFFAOYSA-N
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Description

3-(Aminomethyl)-6-methyl-4-(methylthio)pyridin-2(1H)-one hydrochloride is a chemical compound that belongs to the pyridine family. This compound is characterized by the presence of an aminomethyl group, a methyl group, and a methylthio group attached to a pyridinone ring. It is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Aminomethyl)-6-methyl-4-(methylthio)pyridin-2(1H)-one hydrochloride typically involves the following steps:

    Formation of the Pyridinone Ring: The pyridinone ring is synthesized through a series of condensation reactions involving appropriate starting materials.

    Introduction of Functional Groups: The aminomethyl, methyl, and methylthio groups are introduced through substitution reactions using suitable reagents.

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by reacting with hydrochloric acid.

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and reaction time, as well as using catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

3-(Aminomethyl)-6-methyl-4-(methylthio)pyridin-2(1H)-one hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding amine or alcohol derivatives.

    Substitution: The aminomethyl and methylthio groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted pyridinones.

Scientific Research Applications

3-(Aminomethyl)-6-methyl-4-(methylthio)pyridin-2(1H)-one hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(Aminomethyl)-6-methyl-4-(methylthio)pyridin-2(1H)-one hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Aminomethyl)-6-methyl-4-(methylthio)pyridin-2(1H)-one hydrochloride stands out due to its specific combination of functional groups, which confer unique chemical and biological properties

Properties

Molecular Formula

C8H13ClN2OS

Molecular Weight

220.72 g/mol

IUPAC Name

3-(aminomethyl)-6-methyl-4-methylsulfanyl-1H-pyridin-2-one;hydrochloride

InChI

InChI=1S/C8H12N2OS.ClH/c1-5-3-7(12-2)6(4-9)8(11)10-5;/h3H,4,9H2,1-2H3,(H,10,11);1H

InChI Key

ONDHYDSSWVNVEW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=O)N1)CN)SC.Cl

Origin of Product

United States

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